molecular formula C19H28N2O3S B7176496 N-(1-benzylpiperidin-4-yl)-2-(1,1-dioxothiolan-3-yl)-N-methylacetamide

N-(1-benzylpiperidin-4-yl)-2-(1,1-dioxothiolan-3-yl)-N-methylacetamide

Cat. No.: B7176496
M. Wt: 364.5 g/mol
InChI Key: LNKHMETWGJSIOK-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(1,1-dioxothiolan-3-yl)-N-methylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzyl group, and a dioxothiolane moiety, making it structurally unique and potentially useful in diverse applications.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(1,1-dioxothiolan-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-20(19(22)13-17-9-12-25(23,24)15-17)18-7-10-21(11-8-18)14-16-5-3-2-4-6-16/h2-6,17-18H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKHMETWGJSIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)CC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(1,1-dioxothiolan-3-yl)-N-methylacetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Formation of the Dioxothiolane Moiety: The dioxothiolane ring is formed through a cyclization reaction involving a thiol and an appropriate carbonyl compound.

    Final Coupling: The final step involves coupling the piperidine derivative with the dioxothiolane moiety using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(1,1-dioxothiolan-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-(1,1-dioxothiolan-3-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(1,1-dioxothiolan-3-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-2-(1,1-dioxothiolan-3-yl)-N-ethylacetamide
  • N-(1-benzylpiperidin-4-yl)-2-(1,1-dioxothiolan-3-yl)-N-propylacetamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-(1,1-dioxothiolan-3-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential.

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